Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base to introduce the methyl ester group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with potential in drug discovery.
2-Oxa-6-azabicyclo[2.2.2]octane: Features an oxygen atom in the bicyclic structure, used in synthetic chemistry.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
Uniqueness
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a methyl ester group. This combination of functional groups provides distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6/h6-8H,2-5,10H2,1H3 |
InChI Key |
ZNARIJZRRURANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.